molecular formula C12H17ClO2 B14315950 (2-Chloro-1,1-diethoxyethyl)benzene CAS No. 109481-85-8

(2-Chloro-1,1-diethoxyethyl)benzene

Cat. No.: B14315950
CAS No.: 109481-85-8
M. Wt: 228.71 g/mol
InChI Key: XWFBXIHYUGUDEU-UHFFFAOYSA-N
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Description

(2-Chloro-1,1-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1,1-diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,1-diethoxyethyl)benzene typically involves the reaction of benzene with 2-chloro-1,1-diethoxyethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the electrophilic aromatic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler derivatives, such as ethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 2-hydroxy-1,1-diethoxyethylbenzene, while oxidation with KMnO4 can produce 2-chloro-1,1-diethoxyethylbenzoic acid.

Scientific Research Applications

(2-Chloro-1,1-diethoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-1,1-diethoxyethyl)benzene
  • (2-Chloro-1,1-dimethoxyethyl)benzene
  • (2-Chloro-1,1-diethoxyethyl)toluene

Uniqueness

(2-Chloro-1,1-diethoxyethyl)benzene is unique due to the presence of both chloro and diethoxyethyl groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.

Properties

109481-85-8

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

IUPAC Name

(2-chloro-1,1-diethoxyethyl)benzene

InChI

InChI=1S/C12H17ClO2/c1-3-14-12(10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

XWFBXIHYUGUDEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCl)(C1=CC=CC=C1)OCC

Origin of Product

United States

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